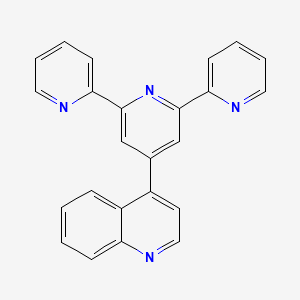

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is a quinoline derivative featuring a tris-pyridinyl substituent at the 4-position of the quinoline core. This structural motif introduces significant π-conjugation and steric bulk, which may enhance electronic delocalization and influence intermolecular interactions. Such properties are critical in applications ranging from medicinal chemistry (e.g., enzyme inhibition) to materials science (e.g., luminescent materials).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This involves reacting the ligand with metal ions like nickel, cobalt, or cadmium under specific conditions to form metal complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including those similar to 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline. Compounds with a quinoline backbone have been shown to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, novel 4-aminoquinoline analogs demonstrated potent antimalarial effects, suggesting that derivatives of quinoline could be developed as effective treatments for malaria .

Anticancer Properties

Research has indicated that quinoline derivatives possess anticancer activities. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of multiple pyridine rings in the structure enhances interaction with biological targets, potentially leading to improved anticancer efficacy .

Coordination Chemistry

Metal Complexes

The ability of this compound to form stable complexes with transition metals makes it a valuable ligand in coordination chemistry. These metal complexes can exhibit unique properties such as luminescence and catalytic activity. For example, complexes formed with palladium or platinum have been studied for their applications in catalysis and as sensors .

Materials Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials can be utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties .

Corrosion Inhibition

Quinoline derivatives are also recognized for their corrosion inhibition properties. The compound can be used in formulations to protect metals from corrosion by forming a protective layer on the metal surface. Studies have shown that quinoline-based inhibitors can significantly reduce corrosion rates in various environments .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Activity Against P. falciparum |

|---|---|---|

| 4-aminoquinoline analog A | 0.5 | High |

| 4-aminoquinoline analog B | 1.0 | Moderate |

| This compound | TBD | TBD |

Table 2: Coordination Properties of Metal Complexes

| Metal | Ligand Structure | Stability Constant (log K) |

|---|---|---|

| Platinum | [Pt(this compound)] | TBD |

| Palladium | [Pd(this compound)] | TBD |

Case Studies

Case Study 1: Development of Antimalarial Drugs

In a study focusing on the synthesis of novel quinoline derivatives, researchers identified a specific compound that showed a remarkable reduction in parasitemia in infected mice models compared to standard treatments . This emphasizes the potential of quinoline derivatives like this compound as promising candidates for antimalarial drug development.

Case Study 2: Fluorescent Sensor Applications

Another investigation explored the use of quinoline-based ligands in creating fluorescent sensors for detecting heavy metals in environmental samples. The study demonstrated that the incorporation of this compound significantly enhanced the sensitivity and selectivity of the sensor systems .

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s distinguishing feature is the 4-position substitution with a 2,6-dipyridin-2-ylpyridin-4-yl group, creating a planar, conjugated system. Key comparisons with analogous compounds include:

Key Observations :

- The target’s tris-pyridinyl group likely increases rigidity and electron-deficient character compared to methyl or carboxamide substituents .

- Substituent position (2- vs. 4-) critically impacts biological activity; 2-position analogs in show stronger ecDHFR inhibition .

Key Observations :

- Harsh reaction conditions (e.g., high temperature, acidic media) are common in ligand-coupling approaches .

Key Observations :

Biological Activity

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a quinoline core substituted with multiple pyridine rings, which enhances its biological activity and interaction with various biological targets. This article reviews the biological activities of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C24H16N4, with a molecular weight of approximately 360.4 g/mol. The presence of nitrogen-containing heterocycles contributes to its distinct chemical properties and biological activities. Its complex structure allows for diverse interactions with biological molecules, making it a candidate for further pharmacological exploration .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study reported that certain quinoline derivatives displayed IC50 values ranging from 2.71 μM to 6.18 μM against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 6h | 0.22 | EGFR kinase inhibition |

| Compound 6a | 3.39 | Induces apoptosis via p53 upregulation |

| Doxorubicin | 6.18 | Standard reference |

G-Quadruplex Stabilization

Recent studies have highlighted the potential of quinoline derivatives as G-quadruplex (G4) stabilizers. G4 structures are associated with telomeres and play a crucial role in cancer biology. The binding affinity of compounds to G4 DNA can lead to selective inhibition of cancer cell growth. For example, certain derivatives have shown a preference for stabilizing hybrid G4 structures found in human telomeres, leading to antiproliferative effects in telomerase-positive cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- EGFR Kinase Inhibition : Several studies have shown that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Induction of Apoptosis : Compounds have been reported to trigger apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and caspases .

- G4 Stabilization : By stabilizing G4 DNA structures, these compounds can disrupt normal cellular processes and promote cell death in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer potential of a related quinoline derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G1 phase and increased apoptosis markers significantly compared to controls .

Case Study 2: G4 Interaction

Another investigation into the interaction between quinoline derivatives and G4 DNA revealed that methylation at specific positions enhanced binding affinity and selectivity for telomeric G4 structures, suggesting a promising avenue for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline, and how are yields optimized?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble pyridine and quinoline moieties. Key steps include:

- Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts for aryl-aryl bond formation .

- Optimization of reaction conditions (solvent, temperature, stoichiometry) to minimize side products. For example, DMF with K₂CO₃ as a base enhances coupling efficiency .

- Purification via column chromatography or recrystallization to achieve >90% purity. Yield optimization often requires iterative adjustment of catalyst loading and reaction time .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves the 3D arrangement of pyridine and quinoline rings, confirming coordination sites . SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5-9.0 ppm) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ≈ 540.616 for [M+H]⁺) and fragmentation patterns .

**How does the compound’s electronic structure influence its coordination chemistry?

Properties

Molecular Formula |

C24H16N4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline |

InChI |

InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H |

InChI Key |

QGOKDXHGBWDYPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.